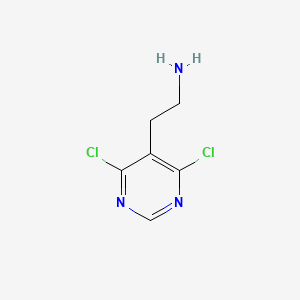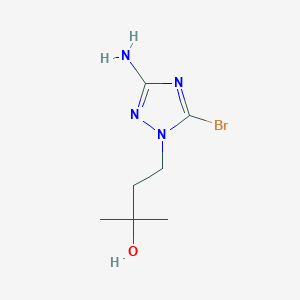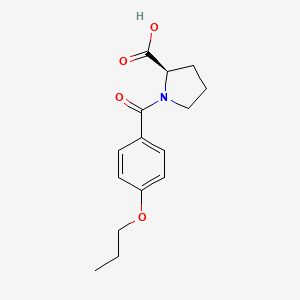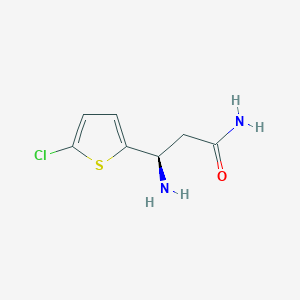
2-(4,6-Dichloropyrimidin-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-Dichloropyrimidin-5-yl)ethanamine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring and an ethanamine group at the 5th position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent such as sulfur oxychloride in the presence of a solvent like ethylene dichloride and a catalyst like boric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dichloropyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Chlorinating Agents: Sulfur oxychloride, phosphorus pentachloride.
Solvents: Ethylene dichloride, methanol, ethanol.
Catalysts: Boric acid, ceric ammonium nitrate.
Major Products Formed
Substitution Products: Amino, thiol, or alkoxy derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Scientific Research Applications
2-(4,6-Dichloropyrimidin-5-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- 2-(4,6-Dichloropyrimidin-5-yl)acetic acid
- 2-(4,6-Dichloropyrimidin-5-yl)methanol
Uniqueness
2-(4,6-Dichloropyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H7Cl2N3 |
|---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
2-(4,6-dichloropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H7Cl2N3/c7-5-4(1-2-9)6(8)11-3-10-5/h3H,1-2,9H2 |
InChI Key |
NYHGYGSZTCWIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13074332.png)

![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
![2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)




![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)



